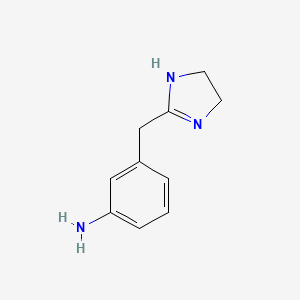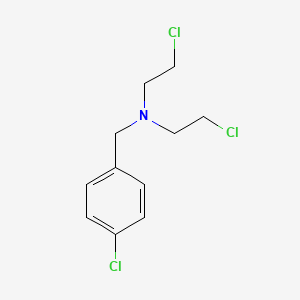
2-(Naphthalen-2-ylthio)benzoic acid
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(2-naphthalenylthio)-, typically involves the reaction of 2-naphthalenethiol with a benzoic acid derivative. One common method is the nucleophilic substitution reaction where 2-naphthalenethiol reacts with 2-chlorobenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of benzoic acid, 2-(2-naphthalenylthio)-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Naphthalen-2-ylthio)benzoic acid, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated derivatives, nitro compounds.
Applications De Recherche Scientifique
2-(Naphthalen-2-ylthio)benzoic acid, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(2-naphthalenylthio)-, involves its interaction with various molecular targets. The thio group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The aromatic rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
2-Naphthol: A naphthalene derivative with hydroxyl functionality, used in dye synthesis.
Naphthalene: A polycyclic aromatic hydrocarbon, used as a precursor in chemical synthesis.
Uniqueness
2-(Naphthalen-2-ylthio)benzoic acid, is unique due to the presence of both benzoic acid and naphthalene moieties in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
7432-80-6 |
|---|---|
Formule moléculaire |
C17H12O2S |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
2-naphthalen-2-ylsulfanylbenzoic acid |
InChI |
InChI=1S/C17H12O2S/c18-17(19)15-7-3-4-8-16(15)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,18,19) |
Clé InChI |
ARFSVQLPOGEABB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![alfa-Methyl-alfa-cyano-5H-[1] benzopyrano [2,3-b] pyridine-7-acetic acid ethyl ester](/img/structure/B8757737.png)
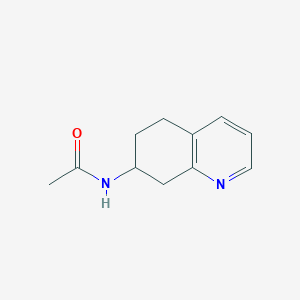
![[3-(Hydroxymethyl)phenyl]acetic acid](/img/structure/B8757745.png)
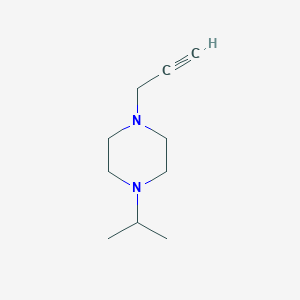


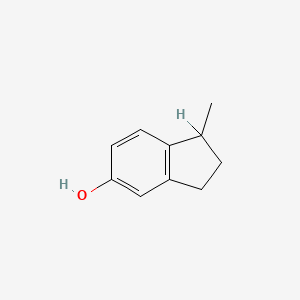
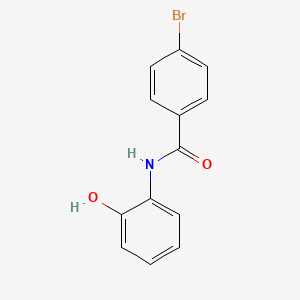
![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B8757792.png)


